REACTION_CXSMILES
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[OH:1][CH2:2][C:3]1[CH:11]=[CH:10][C:6]([C:7]([OH:9])=[O:8])=[CH:5][CH:4]=1.S(=O)(=O)(O)O.[CH2:17](O)[CH3:18]>>[OH:1][CH2:2][C:3]1[CH:4]=[CH:5][C:6]([C:7]([O:9][CH2:17][CH3:18])=[O:8])=[CH:10][CH:11]=1
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Name
|
|
Quantity
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4 g
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Type
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reactant
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Smiles
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OCC1=CC=C(C(=O)O)C=C1
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
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reactant
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Smiles
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C(C)O
|
Name
|
|
Quantity
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1 g
|
Type
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reactant
|
Smiles
|
S(O)(O)(=O)=O
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
The ethyl alcohol is then evaporated off
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Type
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EXTRACTION
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Details
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After extraction of the aqueous phase with 3×100 ml of ethyl ether
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Type
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WASH
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Details
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the organic phases are washed to neutrality with saturated sodium hydrogen carbonate solution
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Type
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CUSTOM
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Details
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After removal of the solvent, 4.56 g of a yellow oil, which
|
Type
|
CUSTOM
|
Details
|
soon crystallizes
|
Name
|
|
Type
|
|
Smiles
|
OCC1=CC=C(C(=O)OCC)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |